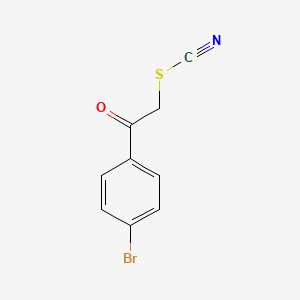

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Description

The exact mass of the compound this compound is 254.93535 g/mol and the complexity rating of the compound is 227. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXLLQKMZXDTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288524 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65679-14-3, 55796-76-4 | |

| Record name | 65679-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOPHENACYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a member of the α-keto thiocyanate class of organic compounds. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its potential applications in drug discovery and development, drawing parallels with structurally related compounds and the broader class of isothiocyanates known for their diverse biological activities. This guide synthesizes available data to offer insights into its mechanism of action, particularly as a potential kinase inhibitor, and outlines detailed experimental protocols for its synthesis and handling.

Introduction and Significance

This compound, also known as 4-bromophenacyl thiocyanate, belongs to a class of compounds that serve as valuable intermediates in organic synthesis and have garnered interest for their biological activities.[1] The structure combines a 4-bromophenyl ketone moiety with a reactive α-thiocyanate group, creating a molecule with significant potential for covalent interactions with biological nucleophiles.[1] Organic thiocyanates and their isothiocyanate isomers are widely recognized for their anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide aims to provide a detailed technical resource for researchers exploring the utility of this compound in medicinal chemistry and drug development programs.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central keto-ethyl backbone. A 4-bromophenyl group is attached to the carbonyl carbon, and a thiocyanate (-SCN) group is linked to the α-carbon.

The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring influences the electrophilicity of the carbonyl carbon. The α-thiocyanate group is a key functional moiety, acting as an electrophilic center susceptible to nucleophilic attack, which is central to its potential biological mechanism of action.[1]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 65679-14-3 | [1] |

| Molecular Formula | C₉H₆BrNOS | [1] |

| Molecular Weight | 256.12 g/mol | [1] |

| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] thiocyanate | [1] |

| Appearance | Typically a white to off-white solid | [1] |

| SMILES | C1=CC(=CC=C1C(=O)CSC#N)Br | [1] |

| InChI Key | PIXLLQKMZXDTOU-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The most common and direct route to this compound is through the nucleophilic substitution of a suitable precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with a thiocyanate salt.[1]

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from p-bromoacetophenone.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Precursor)

This protocol is adapted from a reliable procedure for the synthesis of p-bromophenacyl bromide.[4]

-

In a 500-mL flask, dissolve 50 g (0.25 mol) of p-bromoacetophenone in 100 mL of glacial acetic acid.

-

While vigorously shaking or stirring the mixture, slowly add 40 g (12.5 mL, 0.25 mol) of bromine. Maintain the temperature below 20°C during the addition. The addition should take approximately 30 minutes.

-

Needles of p-bromophenacyl bromide will begin to separate as the reaction progresses.

-

After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization.

-

Filter the product using suction filtration.

-

Wash the crude crystals with approximately 100 mL of 50% ethyl alcohol until the product is colorless.

-

Air-dry the crystals. The expected yield is 55-60 g.

-

For further purification, recrystallize the product from 400 mL of 95% ethyl alcohol to obtain colorless needles. The expected purified yield is 48-50 g (69-72%).[4]

Protocol 2: Synthesis of this compound

-

In a round-bottom flask, suspend 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) and potassium thiocyanate (KSCN) (2.0 mmol) in 5 mL of water.

-

The reaction can be performed at an elevated temperature (e.g., 90°C) with vigorous stirring. The use of a phase-transfer catalyst, such as a β-cyclodextrin-silica hybrid (0.2 g), can significantly improve reaction efficiency and yield in an aqueous medium.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane-ethyl acetate).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration, washed with water, and dried.

-

Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

This compound exhibits reactivity at several key positions:

-

Thiocyanate Group: This group is electrophilic and can react with various nucleophiles. For instance, it can react with amines to form thiazole derivatives.[5]

-

α-Carbon: The protons on the methylene group are acidic and can be removed by a base, allowing for further functionalization.

-

Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to an alcohol or reaction with Grignard reagents.

-

Bromophenyl Ring: The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, although these reactions are generally less facile than those involving the more reactive thiocyanate group.[1]

Spectroscopic and Structural Characterization

Disclaimer: Specific, experimentally-derived spectral data for this compound are not widely published. The following characteristics are based on predictions and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the bromine atom will appear slightly upfield.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂-SCN group is expected, likely in the range of δ 4.5-5.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, characteristic of ketones (δ ~190-200 ppm).

-

Thiocyanate Carbon (-SCN): This carbon typically gives a signal in the range of δ 110-115 ppm.[6]

-

Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 120-140 ppm.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 40-50 ppm.

-

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680-1700 cm⁻¹.

-

-S-C≡N Stretch: A sharp, medium-intensity band is anticipated in the range of 2140-2175 cm⁻¹, which is characteristic of the thiocyanate group.

-

Aromatic C-H and C=C Stretches: Multiple bands will be present corresponding to the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 255 and an M+2 peak at m/z 257 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of the thiocyanate radical (•SCN) and cleavage at the C-C bond between the carbonyl and the phenyl ring.

Crystal Structure

While the specific crystal structure for this compound is not publicly available, studies on closely related compounds like 2-(4-Bromophenyl)-2-oxoethyl benzoates have been conducted.[5][7] These studies reveal how the bromophenyl moiety participates in various intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the crystal packing. It is reasonable to infer that the title compound would also exhibit similar packing motifs.

Applications in Drug Discovery and Biological Activity

The structural motifs within this compound suggest several avenues for its application in drug discovery, primarily leveraging the electrophilic nature of the isothiocyanate group and its structural similarity to known kinase inhibitors.

Mechanism of Action: Potential as a MEKK1 Inhibitor

A structurally similar compound, 2-(4-chloro-3-methylphenyl)-2-oxoethyl thiocyanate (CMOT), is a known antagonist of MEKK1 (MAP Kinase Kinase Kinase 1) in plants.[1] MEKK1 is an upstream regulator of the SAPK/JNK signal transduction pathway, which is involved in cellular responses to stress.[8]

Isothiocyanates (ITCs), the isomeric form of thiocyanates, have been shown to directly and irreversibly inhibit MEKK1 by covalently modifying a specific cysteine residue (Cys1238) within the ATP binding pocket.[8] This inhibition is specific and prevents the downstream activation of the SAPK/JNK pathway.[8]

Caption: Proposed mechanism of MEKK1 inhibition by isothiocyanates.

Given the structural similarity and the known reactivity of the thiocyanate group, it is highly probable that this compound acts through a similar mechanism, making it a valuable tool for studying MEKK1-mediated signaling and a lead compound for developing novel kinase inhibitors.

Anticancer and Antimicrobial Potential

The broader class of isothiocyanates is well-documented for its potent anticancer properties, which are attributed to multiple mechanisms including:

-

Induction of apoptosis (programmed cell death).[2]

-

Inhibition of cell proliferation and induction of cell cycle arrest.[8]

-

Modulation of carcinogen metabolism.[2]

Furthermore, various organic compounds containing the thiocyanate framework have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[9] The electrophilic nature of the thiocyanate group allows for reaction with nucleophilic residues in essential bacterial or fungal enzymes, leading to microbial death.

While specific studies on the anticancer and antimicrobial activity of this compound are limited in the public domain, its chemical structure strongly suggests that it would possess such activities, warranting further investigation.

Safety and Handling

Based on safety data for closely related compounds, this compound should be handled with care.

-

Hazards: It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a synthetically accessible compound with a rich chemical reactivity profile. Its structural features, particularly the electrophilic thiocyanate group and its similarity to known kinase inhibitors, make it a compound of significant interest for drug discovery and development. The likely mechanism of action via covalent inhibition of kinases such as MEKK1 positions it as a valuable tool for cancer and inflammatory disease research. While specific biological data for this compound is still emerging, the extensive literature on related isothiocyanates provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource to aid researchers in harnessing the potential of this versatile molecule.

References

- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromophenacyl Bromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

what is the CAS number for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is an organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Identified by the CAS number 65679-14-3 , this molecule features a multifaceted structure comprising a bromophenyl group, a keto-ethyl backbone, and a reactive thiocyanate moiety.[1][2][3] This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules and a subject of investigation for various biological activities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in drug development.

Core Molecular Attributes and Physicochemical Properties

The structural and electronic properties of this compound are central to its reactivity and biological profile. The presence of a bromine atom on the phenyl ring and an electrophilic thiocyanate group are key features.[1] The bromine atom acts as a strong sigma-withdrawing group, which increases the electrophilic character of the aromatic ring and the adjacent carbonyl carbon.[1] This electronic property enhances the molecule's potential for interaction with nucleophilic biological targets.[1]

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 65679-14-3 | [1][2][3] |

| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] thiocyanate | [1] |

| Molecular Formula | C9H6BrNOS | [1][3] |

| Molecular Weight | 256.12 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CSC#N)Br | [1] |

| InChI Key | PIXLLQKMZXDTOU-UHFFFAOYSA-N | [1] |

| Appearance | Solid or liquid | [2] |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a common and efficient method for creating C-S bonds.

Primary Synthetic Pathway: Nucleophilic Substitution

The most prevalent synthetic route involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (commonly known as 4-bromophenacyl bromide) with a thiocyanate salt, such as potassium thiocyanate (KSCN).[1] This reaction leverages the high reactivity of the α-bromo ketone.

Causality of Experimental Choice:

-

Starting Material: 4-Bromophenacyl bromide is an excellent electrophile. The bromine atom alpha to the carbonyl group is a superb leaving group, readily displaced by nucleophiles.

-

Nucleophile: The thiocyanate ion (SCN⁻) is an effective nucleophile that attacks the electrophilic carbon, displacing the bromide ion.

-

Reaction Type: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The choice of an aprotic polar solvent like DMF or acetone can accelerate the reaction by solvating the potassium cation without forming strong hydrogen bonds with the thiocyanate nucleophile, thus maximizing its nucleophilicity.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry principles for this type of reaction.

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenacyl bromide in a suitable anhydrous aprotic solvent (e.g., acetone or DMF).

-

Nucleophile Addition: Add 1.1 to 1.5 equivalents of potassium thiocyanate (KSCN) to the solution. The slight excess of KSCN ensures the complete consumption of the starting material.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within a few hours.

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture to remove the precipitated potassium bromide (KBr).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile tool in both synthetic chemistry and as a probe for biological systems.

-

Organic Synthesis: It acts as a key building block for synthesizing more complex heterocyclic compounds and other molecules of interest, leveraging the reactivity of the thiocyanate and ketone functionalities.[1]

-

Biological Research: It has been investigated for potential antimicrobial and anticancer properties.[1] The electrophilic nature of the thiocyanate group makes it a candidate for covalently modifying biological targets, a strategy employed in drug design.[1]

-

Plant Biology: The compound has been identified as a potential antagonist of the MEKK1 kinase-dependent signaling pathway in plants, suggesting its utility in studying plant development and stress responses.[1]

Proposed Mechanism of Biological Action

The biological activity of this compound is believed to stem from the electrophilic nature of the thiocyanate group.[1] This group can react with nucleophilic residues on proteins, most notably the sulfhydryl groups of cysteine residues.[1][4]

This mechanism is analogous to that of other biologically active thiocyanates and isothiocyanates, which are known to function as alkylating agents.[4] By forming a covalent bond with a cysteine residue within the active site of an enzyme or a critical functional domain of a protein, the compound can lead to irreversible inhibition of protein function. This can disrupt cellular processes, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.[1][5]

Diagram of Proposed Covalent Modification

References

- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]

- 2. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Synthesis, Properties, and Applications

Introduction

2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a member of the α-thiocyanatoketone family, is a versatile organic compound that has garnered interest in various scientific fields, from organic synthesis to medicinal chemistry. Its structure, featuring a bromophenyl moiety, a carbonyl group, and a reactive thiocyanate functional group, imparts a unique chemical profile that makes it a valuable precursor for the synthesis of more complex molecules and a subject of investigation for its biological activities. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

While the specific initial discovery of this compound is not prominently documented in seminal, standalone literature, its existence is a logical extension of the long-established chemistry of α-haloketones and thiocyanate salts. The synthesis of α-thiocyanatoketones, in general, has been a subject of study for over a century, with early methods focusing on the nucleophilic substitution of α-haloketones. This foundational reaction remains a cornerstone of its synthesis today.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 65679-14-3[1] |

| Molecular Formula | C₉H₆BrNOS[1] |

| Molecular Weight | 256.12 g/mol |

| Appearance | Solid or liquid[1] |

| Purity | Typically >95% |

Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, primarily centered around the formation of the C-S bond between the phenacyl group and the thiocyanate moiety.

Primary Synthetic Route: Nucleophilic Substitution

The most common and historically significant method for the synthesis of this compound involves the reaction of a 4-bromophenacyl halide, typically 4-bromophenacyl bromide, with a thiocyanate salt.[2] This is a classic example of a nucleophilic substitution reaction.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

4-Bromophenacyl bromide

-

Potassium thiocyanate (or sodium thiocyanate)

-

Acetone (or ethanol)

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromophenacyl bromide in a suitable solvent such as acetone or ethanol.

-

Addition of Thiocyanate: To the stirred solution, add a slight molar excess of potassium thiocyanate.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, the precipitated potassium bromide is removed by filtration.

-

Isolation: The filtrate, containing the product, is concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Acetone and ethanol are good choices as they readily dissolve both the 4-bromophenacyl bromide and the thiocyanate salt, facilitating the reaction.

-

Molar Excess of Thiocyanate: Using a slight excess of the thiocyanate salt helps to drive the reaction to completion and maximize the yield of the desired product.

-

Room Temperature Reaction: The reaction is typically facile and does not require heating, which minimizes the potential for side reactions.

Alternative Synthetic Routes

More recent advancements in organic synthesis have provided alternative methods for the preparation of α-thiocyanatoketones, which could be adapted for this compound. These include:

-

Oxidative Thiocyanation of Styrenes: This method involves the direct conversion of 4-bromostyrene to the corresponding phenacyl thiocyanate using an oxidizing agent and a thiocyanate source.[3]

-

From α-Amino Carbonyl Compounds: The thiocyanation of α-amino carbonyl compounds has also been reported as a route to α-thiocyanatoketones.

Diagram of Synthetic Pathway

References

preliminary biological screening of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Foreword: Charting the Course for a Novel Candidate

In the landscape of drug discovery, the initial biological evaluation of a novel chemical entity is a pivotal juncture. It is here that we move from theoretical potential to empirical evidence, generating the foundational data that will either propel a compound forward or consign it to the archives. This guide provides a comprehensive framework for the preliminary biological screening of This compound , a compound of interest due to its unique structural motifs. As a Senior Application Scientist, my objective is not merely to prescribe a series of assays, but to illuminate the strategic rationale behind each step, grounding our approach in established scientific principles and field-proven methodologies. We will explore its potential across three critical therapeutic areas—oncology, infectious disease, and inflammation—laying the groundwork for a thorough and insightful preliminary assessment.

Compound Profile: this compound

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆BrNOS[1]

-

Structure:

-

Class: Organic thiocyanate; α-haloketone analogue.

Synthetic Viability: The compound is accessible through established synthetic routes, typically involving the nucleophilic substitution of a 4-bromophenacyl bromide precursor with a thiocyanate salt, such as potassium or ammonium thiocyanate[1]. This straightforward synthesis ensures a reliable supply of the compound for screening purposes.

Scientific Rationale for Screening: The decision to screen this particular molecule is predicated on the known bioactivity of its constituent parts:

-

The Thiocyanate Moiety (-SCN): This functional group is a versatile pharmacophore found in compounds with demonstrated antimicrobial, antifungal, and anticancer properties[2][3][4]. Its electrophilic nature allows it to potentially interact with nucleophilic residues, such as cysteine thiols, in key cellular enzymes and proteins, leading to the modulation of their function[1].

-

The α-Oxoethyl Linker: This structure is analogous to an α-haloketone, a class of compounds known for their high reactivity towards nucleophiles[5][6]. This inherent reactivity can be harnessed for covalent modification of biological targets, a strategy employed in many successful therapeutics.

-

The 4-Bromophenyl Group: The presence of a halogenated phenyl ring can enhance lipophilicity, influencing the compound's ability to cross cellular membranes, and can participate in halogen bonding, potentially improving binding affinity to target proteins[1][7].

This combination of a reactive electrophilic core and a modulating phenyl group makes this compound a compelling candidate for broad-spectrum biological screening.

Tier 1 Screening: Anticancer Activity via In Vitro Cytotoxicity

The foundational step in evaluating a new compound for oncology applications is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a measure of potency and a preliminary indication of selectivity.[8][9]

Experimental Objective: To quantify the concentration-dependent cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC₅₀) across diverse cancer cell lines.

Methodology: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10]

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, U-87 for glioblastoma) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[10]

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HT-29 | Colorectal Adenocarcinoma | 8.2 |

| U-87 MG | Glioblastoma | 15.8 |

| HaCaT | Normal Keratinocyte | > 100 |

Workflow Visualization: In Vitro Cytotoxicity Screening

Caption: A flowchart of the MTT assay for determining IC₅₀ values.

Tier 2 Screening: Antimicrobial Activity

The prevalence of thiocyanate-containing compounds in nature as defense molecules suggests a strong potential for antimicrobial activity.[11][12] A preliminary screen against representative pathogens is therefore a logical and essential step.

Experimental Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Assay This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical Antimicrobial Activity

| Organism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus (Yeast) | 16 |

Workflow Visualization: Antimicrobial MIC Assay

Caption: A flowchart of the broth microdilution assay for MIC determination.

Tier 3 Screening: Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, making it a valuable target area.[13][14] A common in vitro proxy for inflammatory activity is the production of nitric oxide (NO) by macrophages upon stimulation.

Experimental Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology: Griess Assay for Nitrite Quantification This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Step-by-Step Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control. A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation: Hypothetical Anti-inflammatory Activity

| Compound Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |

| 1 | 15.2 | 98.5 |

| 5 | 45.8 | 95.1 |

| 10 | 78.3 | 92.4 |

| 25 | 85.1 | 60.2 |

Workflow Visualization: NO Inhibition Assay

Caption: A flowchart of the Griess assay for measuring NO inhibition.

Mechanistic Hypothesis and Discussion

The structure of this compound suggests a mechanism of action rooted in covalent modification. The carbon atom alpha to the carbonyl group is highly electrophilic, activated by both the carbonyl and the adjacent thiocyanate group. This makes it a prime target for nucleophilic attack by amino acid residues within proteins.

Proposed Mechanism: Covalent Enzyme Inhibition We hypothesize that the compound acts as an irreversible inhibitor by reacting with nucleophilic residues (primarily Cysteine, but also potentially Lysine or Histidine) in the active site of key enzymes. The thiocyanate group can act as a leaving group, facilitating the formation of a covalent bond between the enzyme and the 2-(4-bromophenyl)-2-oxoethyl moiety. This covalent adduction would lead to a loss of protein function.

This mechanism could explain the broad activity observed in the preliminary screens:

-

Anticancer: Inhibition of critical enzymes in cell proliferation pathways (e.g., kinases, metabolic enzymes).

-

Antimicrobial: Targeting of essential enzymes in bacterial or fungal metabolic or structural pathways.

-

Anti-inflammatory: Covalent modification of enzymes like inducible nitric oxide synthase (iNOS) or key proteins in the NF-κB signaling pathway[13].

Visualization: Proposed Covalent Interaction

Caption: Proposed reaction between the compound and a target enzyme.

Conclusion and Path Forward

This guide outlines a logical, multi-tiered strategy for the initial biological characterization of this compound. The hypothetical data presented suggests that the compound exhibits promising cytotoxic, antimicrobial, and anti-inflammatory activities in vitro. Its chemical structure points towards a plausible mechanism of action involving covalent modification of protein targets.

Based on these preliminary findings, the following next steps are recommended:

-

Confirmation and Expansion: Validate the primary screening results and expand the cell line and microbial panels to better define the spectrum of activity.

-

Mechanism of Action Studies: For the most promising activity, initiate studies to elucidate the specific molecular target(s). This could involve apoptosis assays (Annexin V/PI staining), cell cycle analysis, or target-based enzymatic assays.[10][15]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues of the parent compound to understand which structural features are critical for activity and to optimize for potency and selectivity.

-

In Vivo Efficacy: Should in vitro data remain promising, the next critical phase would involve testing the compound in appropriate animal models to assess in vivo efficacy and preliminary toxicology.[9]

The journey from a novel molecule to a potential therapeutic is long and complex, but a rigorous and scientifically-grounded preliminary screen, as detailed herein, provides the essential map for the path forward.

References

- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. noblelifesci.com [noblelifesci.com]

Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: A Technical Guide

Introduction

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. As a derivative of an α-haloketone, it possesses two reactive centers: the electrophilic carbonyl carbon and the methylene carbon attached to the thiocyanate group. This dual reactivity makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex molecular architectures.[1] The presence of the 4-bromophenyl moiety provides a site for further functionalization, for instance, through cross-coupling reactions, enhancing its synthetic utility.

This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unequivocal identification and characterization of this compound. The causality behind experimental choices and the interpretation of the spectral data are discussed from the perspective of a seasoned application scientist, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Synthesis

The molecular structure of this compound, with the CAS number 65679-14-3 and molecular formula C₉H₆BrNOS, is characterized by a p-brominated phenyl ring attached to a ketone, which in turn is connected to a methylene group bearing a thiocyanate functionality.[1][2][3]

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

A common and efficient synthetic route to this compound involves the nucleophilic substitution of the bromide in 4-bromophenacyl bromide with a thiocyanate salt, such as potassium or ammonium thiocyanate.[4] This reaction is typically carried out in a polar aprotic solvent like ethanol at room temperature.[4]

Diagram: Synthesis Workflow

Caption: General synthesis pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity. The data presented below are predicted based on the analysis of closely related structures, such as 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, and established principles of NMR spectroscopy.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals in the aromatic and aliphatic regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Doublet | 2H | Ar-H | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~7.6-7.8 | Doublet | 2H | Ar-H | Protons meta to the carbonyl group. |

| ~4.5-4.8 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the carbonyl and thiocyanate groups. |

The characteristic A₂B₂ splitting pattern of the p-substituted phenyl ring is a key diagnostic feature. The singlet for the methylene protons indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190-195 | C=O | The carbonyl carbon is significantly deshielded. |

| ~135-140 | Ar-C (quaternary) | The aromatic carbon attached to the carbonyl group. |

| ~132-134 | Ar-CH | Aromatic carbons ortho to the bromine atom. |

| ~130-132 | Ar-CH | Aromatic carbons meta to the bromine atom. |

| ~128-130 | Ar-C (quaternary) | The aromatic carbon bearing the bromine atom. |

| ~110-115 | -SCN | The carbon of the thiocyanate group. |

| ~40-45 | -CH₂- | The methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl and thiocyanate groups, as well as vibrations from the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2150-2160 | Strong, Sharp | Thiocyanate (-SCN) | C≡N Stretch |

| ~1680-1700 | Strong, Sharp | Ketone (C=O) | C=O Stretch |

| ~1580-1600 | Medium | Aromatic Ring | C=C Stretch |

| ~1000-1100 | Strong | C-Br | C-Br Stretch |

| ~800-850 | Strong | p-substituted benzene | C-H out-of-plane bend |

The most diagnostic peak is the sharp, strong absorption of the thiocyanate C≡N triple bond, which is typically found in a relatively uncongested region of the spectrum.[6] The position of the carbonyl stretch is consistent with an aryl ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Molecular Ion: For the molecular formula C₉H₆BrNOS, the expected monoisotopic mass is approximately 254.94 g/mol . Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Plausible Fragmentation Pathway:

Diagram: Mass Spectrometry Fragmentation

Caption: A plausible ESI-MS fragmentation pathway.

-

α-Cleavage: A primary fragmentation event would be the cleavage of the C-C bond between the carbonyl group and the methylene group, or the C-S bond. Loss of the thiocyanate radical (•SCN) would lead to the stable 4-bromophenacyl cation at m/z 197/199.

-

Loss of CO: The 4-bromophenacyl cation can further lose a molecule of carbon monoxide (CO) to yield the 4-bromophenyl cation at m/z 155/157.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the thiocyanate group can also occur.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS techniques, provides a robust framework for the unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and purity of the compound. The provided protocols and data interpretations serve as a valuable resource for researchers engaged in the synthesis and application of this versatile chemical intermediate.

References

- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]

- 2. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate in Common Organic Solvents

Abstract

2-(4-Bromophenyl)-2-oxoethyl thiocyanate (CAS No. 65679-14-3) is an α-keto thiocyanate of significant interest in organic synthesis and medicinal chemistry.[1] A fundamental understanding of its solubility is critical for its effective application in reaction chemistry, purification, and biological screening. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published quantitative data, this document offers a predictive framework based on molecular structure analysis and first principles. It further provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents, ensuring reliable and reproducible results.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.

Molecular Structure Analysis:

The molecule can be deconstructed into three key functional regions:

-

The 4-Bromophenyl Group: This aromatic ring is inherently nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. However, the presence of the bromine atom, an electronegative halogen, introduces a significant dipole and increases the molecule's polarizability, slightly enhancing its compatibility with polar solvents.

-

The α-Keto Group (Ketone): The carbonyl (C=O) function is highly polar and can act as a hydrogen bond acceptor. This feature is crucial for its solubility in protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).

-

The Thiocyanate Group (-SCN): The thiocyanate moiety is a strong dipole and contributes significantly to the overall polarity of the molecule.[4]

Predicted Solubility Behavior:

Based on this hybrid structure—possessing both nonpolar (aromatic ring) and highly polar (keto, thiocyanate) features—this compound is expected to exhibit the following solubility profile:

-

High Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can effectively solvate the molecule via strong dipole-dipole interactions.

-

Good to Moderate Solubility in polar protic solvents like Methanol and Ethanol. These solvents can engage in hydrogen bonding with the ketone's oxygen atom.

-

Low Solubility in nonpolar solvents such as Hexane and Toluene. The energy required to break the strong solute-solute intermolecular forces (from the polar groups) would not be compensated by the weak van der Waals interactions with these nonpolar solvents.

-

Very Low to Insoluble in Water. Despite its polar groups, the large, nonpolar bromophenyl ring significantly reduces its affinity for water.

Qualitative Solubility Profile

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |

| Acetone | High | Strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Moderate to High | Good dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderate | Moderate polarity, effective solvation. | |

| Polar Protic | Methanol | Moderate | Hydrogen bonding with the keto group. |

| Ethanol | Moderate | Hydrogen bonding with the keto group. | |

| Nonpolar | Dichloromethane (DCM) | Low to Moderate | Can solvate moderately polar compounds. |

| Toluene | Low | Dominated by nonpolar aromatic character. | |

| Hexane | Very Low / Insoluble | Mismatch in polarity. | |

| Aqueous | Water | Very Low / Insoluble | Large nonpolar moiety outweighs polar groups. |

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, the following equilibrium shake-flask method is recommended. This protocol is a robust, self-validating system widely accepted for generating reliable solubility measurements.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, >95% purity)

-

Selected solvent (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to ensure solid material remains undissolved after equilibration, confirming saturation.

-

Causality: Using an excess of solid ensures that the solvent becomes fully saturated, reaching a thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature incubator/shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.

-

Causality: A long equilibration time is necessary because the dissolution process can be slow. Constant temperature is critical as solubility is highly temperature-dependent.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Causality: Filtration ensures that the analyzed sample contains only the dissolved solute, preventing falsely high results from suspended microcrystals.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

-

Prepare a series of calibration standards of known concentrations of the compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Causality: A calibration curve provides a reliable basis for converting the instrumental response (e.g., absorbance or peak area) of the unknown sample into a precise concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound should be performed in accordance with a thorough risk assessment.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Handling:

-

First Aid Measures:

-

Storage & Disposal:

Conclusion

This compound is a moderately polar molecule expected to be most soluble in polar aprotic solvents like DMSO and acetone. Its solubility is predicted to be moderate in alcohols and poor in nonpolar hydrocarbons. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with a robust experimental protocol to determine precise solubility values. Adherence to this methodology will ensure the generation of high-quality, reliable data essential for advancing research and development efforts involving this compound.

References

- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Compound 2-(4-bromophenyl)-2-oxoethyl N-(thiophene-2-carbonyl)glycinate - Chemdiv [chemdiv.com]

- 4. toku-e.com [toku-e.com]

- 5. Compound 2-(4-bromophenyl)-2-oxoethyl... [chemdiv.com]

- 6. researchgate.net [researchgate.net]

potential research applications of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

An In-depth Technical Guide to the Research Applications of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Authored by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Chemical Scaffold

In the dynamic landscape of chemical synthesis and drug discovery, the identification of versatile building blocks is paramount. This compound, a seemingly unassuming α-thiocyanato ketone, represents one such scaffold. Its unique combination of a reactive thiocyanate group, a keto-methylene linker, and a modifiable bromophenyl ring makes it a molecule of significant interest for synthetic and medicinal chemists. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of this compound. We will delve into its role as a key intermediate in the construction of bioactive heterocyclic systems and explore the pharmacological promise held by its derivatives. The narrative that follows is built on a foundation of established chemical principles and supported by current scientific literature, offering both theoretical insights and practical, actionable protocols.

Molecular Profile and Chemical Characteristics

This compound is an organic compound characterized by three key functional moieties: a 4-bromophenyl group, an α-keto methylene bridge, and a thiocyanate functional group (-SCN).[1] This specific arrangement of functional groups imparts a unique reactivity profile that is central to its utility in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 65679-14-3 | [2][3] |

| Molecular Formula | C₉H₆BrNOS | [1][2] |

| Molecular Weight | 256.12 g/mol | [2] |

| Appearance | Solid or liquid | [3] |

| Key Functional Groups | Bromophenyl, Ketone, Thiocyanate | [1] |

The electrophilic nature of the carbon atom in the thiocyanate group, combined with the ketone's ability to activate the adjacent methylene group, makes this molecule a prime candidate for various nucleophilic substitution and cyclization reactions.[1] The bromine atom on the phenyl ring serves as a useful handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.

Synthesis and Characterization: A Practical Approach

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a readily available precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with a thiocyanate salt.[1] This reaction is a straightforward and reliable method for accessing the title compound in good yields.

Synthetic Workflow

The underlying principle of this synthesis is the displacement of the bromide ion, a good leaving group, from the α-carbon of the ketone by the nucleophilic thiocyanate ion.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

2-bromo-1-(4-bromophenyl)ethanone

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[4]

-

Solvent (e.g., Dimethylformamide (DMF) or Ethanol)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable solvent like DMF.[5][6]

-

Addition of Thiocyanate: Add potassium thiocyanate (approx. 1.1 equivalents) to the solution. The slight excess ensures the complete consumption of the starting bromide.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating may be required to drive the reaction to completion.[6]

-

Work-up: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product. The inorganic by-product (potassium bromide) will remain dissolved in the aqueous phase.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure this compound.[6]

Characterization

To ensure the identity and purity of the synthesized product, the following analytical techniques are essential:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S, Br).[5]

-

Melting Point Determination: To assess the purity of the crystalline product.[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sharp, strong peak for the thiocyanate group (~2150 cm⁻¹) and the carbonyl stretch (~1700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

Core Research Application: A Gateway to Bioactive Heterocycles

The primary and most powerful application of this compound is its use as a versatile precursor for the synthesis of heterocyclic compounds, most notably thiazole derivatives.[7][8]

Thiazole Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[9] It involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[9] this compound serves as an excellent α-thiocyanato ketone, a reactive equivalent of an α-haloketone, in this synthesis.

The reaction with a thioamide or thiourea proceeds via an initial nucleophilic attack by the sulfur atom on the activated methylene carbon, followed by intramolecular cyclization and dehydration to yield the 4-(4-bromophenyl)-substituted thiazole ring.

Caption: Hantzsch-type synthesis of thiazoles using the subject compound.

Significance of Thiazole Derivatives

The thiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[7][9] By using this compound as a starting material, researchers can readily access libraries of 4-(4-bromophenyl)thiazoles, which have shown significant potential in various therapeutic areas:

-

Anticancer Activity: Numerous studies have reported the anticancer properties of thiazole derivatives.[8][9] For instance, certain 4-(4-bromophenyl)thiazole derivatives have demonstrated inhibitory effects against cancer cell lines like A549 (human lung adenocarcinoma).[8]

-

Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial drugs.[7] Derivatives synthesized from this precursor can be screened for activity against a range of pathogenic bacteria and fungi.[9]

-

Anti-inflammatory Effects: Thiazole-containing compounds have also been investigated for their anti-inflammatory potential.[9]

-

Antitrypanosomal Activity: Research has shown that thiazole derivatives bearing a 4-(adamant-1-yl)phenyl group exhibit potent activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.[10] The 4-bromophenyl group on the thiazole ring provides a convenient point for introducing such lipophilic moieties via cross-coupling reactions.

Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add thiourea (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4-(4-bromophenyl)thiazole.

Exploring Direct and Derivative-Based Biological Activities

Beyond its role as a synthetic intermediate, the unique chemical features of this compound and its derivatives suggest potential for direct biological activity.

Proposed Mechanisms of Action

The biological potential of this class of compounds is rooted in the reactivity of the thiocyanate group and the overall molecular structure.

-

Electrophilic Reactivity: The thiocyanate group (-SCN) can act as an electrophile, making it susceptible to attack by biological nucleophiles, such as the thiol groups of cysteine residues in enzymes and other proteins.[1] This covalent modification can lead to enzyme inhibition or disruption of protein function, a mechanism exploited by many therapeutic agents.

-

Host Defense and Antioxidant Properties: The thiocyanate ion is a key component of the innate immune system, where it is converted by peroxidases into the antimicrobial agent hypothiocyanous acid (HOSCN).[11] While the direct role of organic thiocyanates in this pathway is less clear, the thiocyanate moiety is intrinsically linked to biological host defense and antioxidant processes.[11]

-

Structural Contributions: The 4-bromophenyl group contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes. The bromine atom also creates an electron-deficient aromatic system, potentially enhancing the compound's reactivity and interactions with biological targets.[1]

Caption: Proposed mechanism of action via electrophilic targeting of proteins.

Potential Therapeutic Applications

Based on the activities observed in closely related structures, this compound and its derivatives are promising candidates for screening in several therapeutic areas.

Table 2: Potential Pharmacological Activities of Derived Scaffolds

| Therapeutic Area | Rationale and Supporting Evidence | Reference(s) |

| Oncology | Isothiocyanates are known for their chemopreventive activity.[12] Thiazole and 1,2,4-triazole derivatives, accessible from this precursor, have demonstrated significant anticancer and cytotoxic effects against various cancer cell lines.[8][9][13] | [8][9][12][13] |

| Infectious Diseases | The thiosemicarbazide scaffold, structurally related to the thiourea reactant used in thiazole synthesis, has known antibacterial properties. The 4-bromophenyl substitution has been shown to enhance the antibacterial activity of thiosemicarbazides compared to their chloro-analogues.[14] | [14] |

| Plant Biology | An analogue, 2-(4-chloro-3-methylphenyl)-2-oxoethyl thiocyanate (CMOT), has been identified as an antagonist of the MEKK1 kinase-dependent pathway in plants, indicating potential applications in agricultural science and as a probe for studying signaling pathways.[1] | [1] |

Future Directions and Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers.

Future research efforts should focus on:

-

Library Synthesis: Leveraging the reactivity of the thiocyanate group and the bromo-substituent to generate large, diverse libraries of thiazoles, triazoles, and other heterocyclic compounds.

-

Broad-Spectrum Biological Screening: Testing these new chemical entities against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in disease.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and its derivatives to understand the relationship between chemical structure and biological activity, leading to the design of more potent and selective agents.

-

Mechanistic Investigations: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects, particularly their interactions with protein targets.

References

- 1. Buy this compound (EVT-309560) | 65679-14-3 [evitachem.com]

- 2. This compound,(CAS# 65679-14-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound 65679-14-3, CasNo.65679-14-3 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuey.net [kuey.net]

- 10. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)-2-oxoethyl thiocyanate and its role in medicinal chemistry

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract